

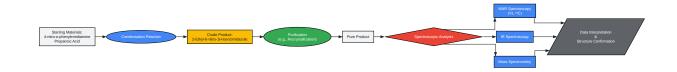
Spectroscopic Analysis of 2-Ethyl-6-nitro-1Hbenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Ethyl-6-nitro-1h-benzimidazole	
Cat. No.:	B3054076	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Ethyl-6-nitro-1H-benzimidazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details standard experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).


Core Compound Information

Property	Value
Molecular Formula	C ₉ H ₉ N ₃ O ₂
Molecular Weight	191.19 g/mol [1]
CAS Number	5805-42-5[1]

Synthesis and Characterization Workflow

The synthesis of **2-Ethyl-6-nitro-1H-benzimidazole** typically involves the condensation of 4-nitro-o-phenylenediamine with propanoic acid or its derivative, followed by purification and spectroscopic characterization.

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of **2-Ethyl-6-nitro-1H-benzimidazole**.

Spectroscopic Data

While a complete, experimentally verified dataset for **2-Ethyl-6-nitro-1H-benzimidazole** is not readily available in a single source, the following tables summarize expected and reported data based on the analysis of structurally similar compounds and theoretical predictions.

NMR Spectroscopy Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~12.5	Singlet	1H	N-H (imidazole)
~8.4	Doublet	1H	Ar-H (H-7)
~8.0	Doublet of doublets	1H	Ar-H (H-5)
~7.6	Doublet	1H	Ar-H (H-4)
~3.0	Quartet	2H	-CH ₂ -
~1.4	Triplet	ЗН	-СНз

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~155	C=N (imidazole)
~148	C-NO ₂
~142	Aromatic C
~135	Aromatic C
~120	Aromatic CH
~115	Aromatic CH
~110	Aromatic CH
~22	-CH ₂ -
~12	-CH₃

IR Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	N-H stretch
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch
~1620	Medium	C=N stretch (imidazole)
~1520	Strong	Asymmetric NO ₂ stretch
~1340	Strong	Symmetric NO ₂ stretch
~1450	Medium	Aromatic C=C stretch

Mass Spectrometry Data

lon	Predicted m/z
[M+H] ⁺	192.0768
[M+Na]+	214.0587
[M-H] ⁻	190.0622

Data predicted by computational models.[2]

Experimental Protocols

The following are detailed, standard methodologies for the synthesis and spectroscopic analysis of **2-Ethyl-6-nitro-1H-benzimidazole**.

Synthesis of 2-Ethyl-6-nitro-1H-benzimidazole

This procedure is a general method for the synthesis of 2-alkyl-nitro-benzimidazoles.

Materials:

- 4-nitro-o-phenylenediamine
- Propanoic acid

- 4M Hydrochloric acid
- · Ammonium hydroxide solution
- Ethanol

Procedure:

- A mixture of 4-nitro-o-phenylenediamine (0.1 mol) and propanoic acid (0.12 mol) is placed in a round-bottom flask.
- 4M Hydrochloric acid (50 mL) is added, and the mixture is refluxed for 4-6 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with ammonium hydroxide solution until a precipitate forms.
- The solid product is collected by filtration, washed with cold water, and dried.
- The crude product is purified by recrystallization from a suitable solvent such as ethanol.

NMR Spectroscopy

Instrumentation:

A 400 MHz NMR spectrometer.

Sample Preparation:

- Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Solvent: DMSO-d6

• Temperature: 298 K

· Pulse Program: Standard single-pulse experiment

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

• Spectral Width: -2 to 14 ppm

¹³C NMR Acquisition:

Solvent: DMSO-d6

• Temperature: 298 K

Pulse Program: Proton-decoupled experiment

• Number of Scans: 1024-4096

• Relaxation Delay: 2-5 seconds

• Spectral Width: 0 to 180 ppm

IR Spectroscopy

Instrumentation:

 Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

• A small amount of the solid, purified compound is placed directly onto the ATR crystal.

Data Acquisition:

Mode: ATR

Spectral Range: 4000-400 cm⁻¹

• Resolution: 4 cm⁻¹

• Number of Scans: 16-32

• A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

Mass Spectrometry

Instrumentation:

• A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Sample Preparation:

 A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+)

Capillary Voltage: 3-4 kV

Cone Voltage: 20-40 V

• Source Temperature: 120-150 °C

Desolvation Temperature: 300-400 °C

Mass Range: 50-500 m/z

This technical guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for **2-Ethyl-6-nitro-1H-benzimidazole**. The provided protocols are standard and may require optimization based on the specific instrumentation available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Ethyl-6-nitro-1h-benzimidazole | 5805-42-5 | Benchchem [benchchem.com]
- 2. PubChemLite 2-ethyl-6-nitro-1h-benzimidazole (C9H9N3O2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Ethyl-6-nitro-1H-benzimidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3054076#2-ethyl-6-nitro-1h-benzimidazole-spectroscopic-analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com